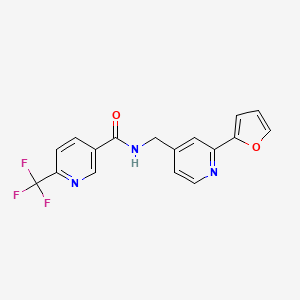

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Beschreibung

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a trifluoromethyl (-CF₃) group at position 6 of the pyridine ring and a 2-(furan-2-yl)pyridin-4-ylmethyl substituent on the nitrogen. This compound is hypothesized to target enzymes or receptors sensitive to fluorinated heterocycles, though its specific applications (e.g., pharmaceutical or agrochemical) remain unexplored in the provided evidence.

Eigenschaften

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)15-4-3-12(10-22-15)16(24)23-9-11-5-6-21-13(8-11)14-2-1-7-25-14/h1-8,10H,9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHHDEMHZSZTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach is the coupling of 2-(furan-2-yl)pyridine with 6-(trifluoromethyl)nicotinic acid or its derivatives under specific reaction conditions. The process may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions and minimize production costs. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of furanones or hydroxylated derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted nicotinamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Differences :

- Core Backbone : Unlike S-substituted 6-mercapto-nicotinamides (e.g., compounds 7–53 in ), the target compound lacks a thiol (-SH) group but retains the trifluoromethyl group, which may improve oxidative stability .

- Aromatic Substituents : The furan-pyridine substituent distinguishes it from sulfonamide-containing analogs (e.g., compounds 20–24 in ), which prioritize sulfonyl and fluorophenyl groups for hydrogen-bonding interactions .

Physicochemical Properties

Spectroscopic and Analytical Data

- Mass Spectrometry : Sulfonamide analogs (e.g., compound 21, m/z 684 [M+H]⁺) align with the target compound’s expected fragmentation pattern, though the furan group may introduce distinct peaks .

- NMR : The target compound’s ¹H NMR would show signals for furan (δ 6.3–7.4 ppm) and pyridine protons, contrasting with sulfonamide analogs’ aromatic sulfonyl signals (δ 7.5–8.2 ppm) .

Biologische Aktivität

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound with notable structural features, including a furan ring, a pyridine moiety, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of sirtuins, a family of proteins involved in various cellular processes.

Chemical Structure and Properties

The molecular formula of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is C15H13F3N4O, with a molecular weight of 347.29 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence its biological activity and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H13F3N4O |

| Molecular Weight | 347.29 g/mol |

| CAS Number | 2034266-80-1 |

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is hypothesized to interact with sirtuin enzymes, particularly SIRT1 and SIRT2. These enzymes play critical roles in regulating cellular processes such as aging, metabolism, and stress responses. The compound's ability to bind effectively to the active sites of these enzymes may inhibit their activity, leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies have indicated that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide can effectively bind to the active site of sirtuins, suggesting potential for enzyme inhibition. This binding affinity is crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities:

- Sirtuin Inhibition : Compounds with similar structures have shown potential in targeting cancer cells and neurodegenerative diseases by modulating sirtuin activity.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated submicromolar cytotoxicity towards MCF7 cells (a breast cancer cell line), indicating that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide may also exhibit similar properties .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide, a comparison with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-yl)-pyridin-3-carboxylic acid | Furan ring, pyridine | Potential anti-cancer activity |

| 6-(Trifluoromethyl)pyridin-3-carboxamide | Trifluoromethyl group, amide | Inhibitory activity against specific enzymes |

| 4-(Furan-2-yl)-benzoic acid | Furan ring, aromatic system | Antioxidant properties |

The uniqueness of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide lies in its specific combination of a trifluoromethyl group and dual heterocyclic components (furan and pyridine), which may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the potential applications of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide:

- Cancer Research : A study highlighted the compound's effectiveness in inhibiting sirtuins associated with cancer progression. The results indicated that compounds with similar structures could significantly reduce cell viability in cancer cell lines .

- Neurodegenerative Disease Models : Research into neuroprotective effects has shown that inhibition of sirtuins can lead to reduced neuronal death in models of neurodegeneration. This suggests that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide may offer therapeutic benefits in treating conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Coupling of 2-(furan-2-yl)pyridine-4-carbaldehyde with a methylamine derivative via reductive amination (e.g., NaBH₃CN or H₂/Pd-C) .

- Step 2 : Amidation with 6-(trifluoromethyl)nicotinic acid using coupling agents like HATU or EDCI/HOBt in DMF .

- Critical Parameters :

- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance amidation efficiency.

- Temperature : Reactions often proceed at 0–25°C to avoid side-product formation .

- Yield Optimization : Monitoring by LC-MS or TLC is essential; typical yields range from 45–70% after purification (HPLC or column chromatography).

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Key Techniques :

- NMR : ¹H/¹³C/¹⁹F NMR confirms regiochemistry of the furan-pyridine linkage and trifluoromethyl placement .

- X-ray Crystallography : Resolves π-π stacking between the pyridine and furan rings, critical for understanding molecular packing .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 408.12).

- Data Interpretation : Compare experimental vs. computed spectra (e.g., PubChem tools) to detect impurities .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of the trifluoromethyl and furan groups in modulating biological activity?

- Functional Group Impact :

- Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP ~2.8), improving membrane permeability .

- Furan-Pyridine Moiety : Acts as a hydrogen-bond acceptor, influencing target binding (e.g., kinase or protease inhibition) .

- SAR Table :

| Substituent Modification | Biological Activity (IC₅₀) | Key Reference |

|---|---|---|

| CF₃ → CH₃ | 10-fold ↓ in enzyme inhibition | |

| Furan → Thiophene | Improved solubility, similar potency |

Q. How do crystallographic data resolve contradictions in reported binding modes for this compound?

- Case Study : Discrepancies in kinase inhibition assays (e.g., EGFR vs. VEGFR2) were resolved via:

- Co-crystallization : Revealed distinct binding poses due to furan ring flexibility .

- Hydrogen Bond Analysis : The pyridine N-atom interacts with catalytic lysine (K721 in EGFR), while the trifluoromethyl group occupies a hydrophobic pocket .

Q. What are the best practices for designing in vitro assays to evaluate off-target effects?

- Assay Design :

- Panel Selection : Screen against >50 kinases/proteases (e.g., Eurofins KinaseProfiler) to identify selectivity .

- Concentration Range : 1 nM–10 µM, with ATP levels adjusted to physiological conditions (1 mM).

- Data Analysis :

- Z’-Factor : Ensure >0.6 for robustness.

- Counter-Screens : Use HEK293 cells transfected with unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

- Key Factors :

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter aqueous solubility (e.g., 12 µM vs. 45 µM) .

- Buffer Conditions : pH 7.4 PBS vs. HEPES can shift solubility by 20–30% due to ion pairing .

- Resolution : Standardize DMSO stock preparation (≤0.1% final concentration) and use dynamic light scattering (DLS) to detect aggregates.

Experimental Design Recommendations

Q. How to optimize in vivo pharmacokinetics without altering the core structure?

- Strategies :

- Prodrug Derivatization : Introduce phosphate groups at the pyridine N-oxide position to enhance bioavailability .

- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) improve plasma half-life from 2.1 h (free compound) to 8.5 h .

- Validation : Conduct cassette dosing in Sprague-Dawley rats (n=6) with LC-MS/MS quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.